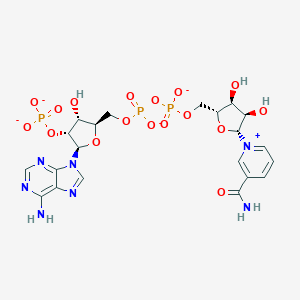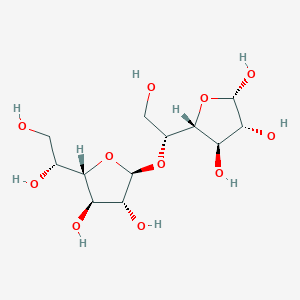
Triphosphopyridine nucleotide
Descripción general
Descripción
El dinucleótido de nicotinamida y adenina fosfato (hidrato) es una coenzima que desempeña un papel crucial en varios procesos bioquímicos. Está involucrado en reacciones anabólicas, como el ciclo de Calvin y las síntesis de lípidos y ácidos nucleicos, que requieren dinucleótido de nicotinamida y adenina fosfato (hidrato) como agente reductor . Este compuesto es esencial para todas las formas de vida celular y participa en reacciones de oxidación-reducción .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El dinucleótido de nicotinamida y adenina fosfato (hidrato) se sintetiza a partir del dinucleótido de nicotinamida y adenina (NAD) mediante la adición de un grupo fosfato en la posición 2’ del anillo de ribosa que lleva la porción de adenina . Esta reacción es catalizada por la enzima NAD quinasa. La síntesis puede ocurrir a través de la vía de novo o la vía de rescate, siendo esta última la que implica la conversión de nicotinamida a dinucleótido de nicotinamida y adenina fosfato (hidrato) a través de la acción de la ADP-ribosil ciclasa .
Métodos de producción industrial: La producción industrial de dinucleótido de nicotinamida y adenina fosfato (hidrato) generalmente implica procesos de fermentación microbiana. Se modifican genéticamente cepas específicas de bacterias o levaduras para que produzcan en exceso las enzimas necesarias para la síntesis de dinucleótido de nicotinamida y adenina fosfato (hidrato). El caldo de fermentación se procesa posteriormente para extraer y purificar el compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones: El dinucleótido de nicotinamida y adenina fosfato (hidrato) experimenta varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. En su forma oxidada, actúa como un aceptor de electrones, mientras que en su forma reducida (NADPH), actúa como un donante de electrones .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran dinucleótido de nicotinamida y adenina fosfato (hidrato) incluyen la glucosa-6-fosfato deshidrogenasa, que cataliza la reducción del dinucleótido de nicotinamida y adenina fosfato (hidrato) a NADPH en la vía de la pentosa fosfato . Otras enzimas, como la NADP+ fosfatasa, pueden convertir NADPH de nuevo a NADH para mantener un equilibrio .
Principales productos formados: Los principales productos formados a partir de las reacciones que involucran dinucleótido de nicotinamida y adenina fosfato (hidrato) incluyen NADPH, que se utiliza en varias vías biosintéticas, y nicotinamida, que es un producto de la hidrólisis de NADP+ .
Aplicaciones Científicas De Investigación
El dinucleótido de nicotinamida y adenina fosfato (hidrato) tiene numerosas aplicaciones de investigación científica. En química, se utiliza como coenzima en reacciones redox. En biología, desempeña un papel vital en el metabolismo celular y la producción de energía. En medicina, se estudia por sus potenciales efectos terapéuticos en afecciones como el accidente cerebrovascular isquémico, donde se ha demostrado que proporciona neuroprotección al reducir el estrés oxidativo . En la industria, se utiliza en la producción de varios productos bioquímicos a través de procesos de fermentación microbiana .
Mecanismo De Acción
El dinucleótido de nicotinamida y adenina fosfato (hidrato) ejerce sus efectos actuando como coenzima en reacciones redox. Transfiere electrones y átomos de hidrógeno a varios sustratos, facilitando su reducción. Este proceso es crucial para mantener la homeostasis redox celular y regular el metabolismo biosintético . Los objetivos moleculares del dinucleótido de nicotinamida y adenina fosfato (hidrato) incluyen enzimas como la glucosa-6-fosfato deshidrogenasa y la NADP+ fosfatasa .
Comparación Con Compuestos Similares
El dinucleótido de nicotinamida y adenina fosfato (hidrato) es similar al dinucleótido de nicotinamida y adenina (NAD) en el sentido de que ambos son coenzimas involucradas en reacciones redox. El dinucleótido de nicotinamida y adenina fosfato (hidrato) tiene un grupo fosfato adicional, lo que le permite participar en diferentes vías bioquímicas . Otros compuestos similares incluyen el dinucleótido de flavina y adenina (FAD) y el mononucleótido de flavina (FMN), que también funcionan como transportadores de electrones en reacciones redox .
Lista de compuestos similares
- Dinucleótido de nicotinamida y adenina (NAD)
- Dinucleótido de flavina y adenina (FAD)
- Mononucleótido de flavina (FMN)
Propiedades
IUPAC Name |
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLXINKUBYWONI-NNYOXOHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N7O17P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50889327 | |
| Record name | Nicotinamide-adenine dinucleotide phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50889327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
743.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grayish-white solid; [Merck Index], Solid | |
| Record name | NADP | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18418 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | NADP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53-59-8 | |
| Record name | NADP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NADP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinamide adenine dinucleotide phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03461 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 3-(aminocarbonyl)-1-.beta.-D-ribofuranosylpyridinium, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nicotinamide-adenine dinucleotide phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50889327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nadide phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NADP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate](/img/structure/B162866.png)


